molecular formula C6H3BrO3S B031748 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid CAS No. 22098-18-6

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Cat. No.: B031748
CAS No.: 22098-18-6
M. Wt: 235.06 g/mol
InChI Key: YLMOPFHUYOWWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is an organic compound that features a brominated thiophene ring attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid typically involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of this compound: The brominated thiophene is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of this compound.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid can be compared with other similar compounds, such as:

    2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

    2-(5-Methylthiophen-2-yl)-2-oxoacetic acid: Contains a methyl group instead of a halogen, leading to different electronic and steric effects.

    2-(5-Nitrothiophen-2-yl)-2-oxoacetic acid:

The uniqueness of this compound lies in its specific combination of the bromine atom and the oxoacetic acid moiety, which imparts distinct chemical and physical properties useful in various research and industrial applications.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOPFHUYOWWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(5-Bromothiophen-2-yl)-oxo-acetic acid ethyl ester (45.6 g, 173 mmol) was dissolved in a mixture of 100 ml THF, 100 ml methanol, and 300 ml water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 ml). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted three times with diethyl ether (3×300 ml). The combined diethyl ether extracts were dried over Na2SO4 and concentrated under vacuum to yield Preparation 1a (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H)−: 235.1; 1H NMR (300 MHz, CDCl3) δ9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz). 13C NMR (75 MHz, CDCl3) δ173.80, 159.58, 140.14, 137.17, 132.58, 130.48. IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253 cm−1.
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
38.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-(5-bromothien-2-yl)glyoxalate (45.6 g, 173 mmol) from Step A was dissolved in a mixture of 100 mL THF, 100 mL methanol, and 300 mL water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 mL). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted with diethyl ether (3×300 mL). The combined diethyl ether extracts were dried over Na2SO4 and concentrated in vacuo to yield 2-(5-bromothien-2-yl)glyoxalic acid, Intermediate 1 (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H) 235.1; 1H NMR (300 MHz, CDCl3) d 9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz); 13C NMR (75 MHz, CDCl3) d 173.80, 159.58, 140.14, 137.17, 132.58, 130.48; IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253cm−1;
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.